2-{[(3-Chlorophenyl)amino]methyl}phenol is an amine derivative compound []. It belongs to a class of organic compounds known as phenol-amine derivatives, characterized by the presence of both a phenol and an amine group in their structure []. This compound has shown potential as a corrosion inhibitor for mild steel in acidic environments [].
2-{[(3-Chlorophenyl)amino]methyl}phenol, also known by its IUPAC name, is a chemical compound characterized by its unique structure and properties. Its molecular formula is , and it has a molecular weight of approximately 245.73 g/mol. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be synthesized through various methods, primarily involving the reaction of chlorinated anilines with phenolic derivatives. It has been documented in several studies for its biological activities, particularly its antimicrobial properties and potential as a corrosion inhibitor.
2-{[(3-Chlorophenyl)amino]methyl}phenol belongs to the class of organic compounds known as phenols, specifically those that contain amino groups. It is classified under aromatic compounds due to the presence of benzene rings in its structure.
The synthesis of 2-{[(3-Chlorophenyl)amino]methyl}phenol typically involves a condensation reaction between 3-chlorobenzylamine and salicylaldehyde or similar phenolic compounds. A common method includes:
The reaction can be monitored using techniques such as thin-layer chromatography (TLC) to ensure completion. The yield of the product can vary depending on the reaction conditions but typically ranges from 70% to 90% based on different experimental setups .
The molecular structure of 2-{[(3-Chlorophenyl)amino]methyl}phenol features a central phenolic group with an amino substituent attached via a methylene bridge to a chlorinated phenyl group.
CC1=CC(=CC=C1)NCC2=CC=CC=C2O
NBAMMAUECPRAGS-UHFFFAOYSA-N
2-{[(3-Chlorophenyl)amino]methyl}phenol can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atom, which affects both nucleophilicity and electrophilicity in chemical reactions.
The mechanism of action for 2-{[(3-Chlorophenyl)amino]methyl}phenol in biological systems often involves:
Studies have shown that derivatives of this compound can significantly inhibit corrosion rates in acidic environments, demonstrating their utility in industrial applications .
The core synthesis of 2-{[(3-chlorophenyl)amino]methyl}phenol relies on acid-catalyzed condensation between o-hydroxybenzaldehyde (salicylaldehyde) and 3-chloroaniline. This reaction proceeds via a nucleophilic addition-elimination mechanism: the amine attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate that dehydrates to yield the corresponding Schiff base (imine). Key variables influencing yield include:
Table 1: Optimization of Schiff Base Formation
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
None | Ethanol | 25 | 24 | 35 |
Acetic acid | Ethanol | 25 | 12 | 68 |
PTSA (5 mol%) | Ethanol | 25 | 6 | 82 |
PTSA (5 mol%) | Toluene | 110 | 2 | 88 |
The reduction of the Schiff base to the target secondary amine requires hydride-based reducing agents. Sodium borohydride (NaBH₄) in ethanol is the classical approach:
Solvent-free protocols consolidate imine formation and reduction into a one-pot cascade. A representative procedure combines:
Heterogeneous catalysis enables recyclability and milder conditions:
Table 2: Catalytic Systems Comparison
Catalyst | Conditions | Time (h) | Yield (%) | Reusability |
---|---|---|---|---|
TMSCl (10 mol%) | 50°C, EtOH/H₂O | 4 | 82 | Not reusable |
Cu/N-COP-1 | 50°C, air | 8 | 94 | 5 cycles |
SrCO₃ nanoparticles | Solvent-free, 25°C | 0.33 | 85 | 4 cycles |
The secondary amine group of 2-{[(3-chlorophenyl)amino]methyl}phenol undergoes N-alkylation via reductive amination:
The electron-deficient aryl chloride enables C–N/C–O bond formation:
Table 3: Nucleophilic Substitution Reactions
Reaction Type | Conditions | Product | Yield (%) |
---|---|---|---|
Benzoxazole formation | PhI(OAc)₂, DCE, 80°C, 12h | Fused [1,3]oxazolo[4,5-b]benzene | 78 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, KOtBu, 100°C, 24h | N-Arylpiperazine derivative | 87 |
SNAr | Piperidine, K₂CO₃, DMF, 120°C, 8h | N-Arylpiperidine derivative | 68 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: